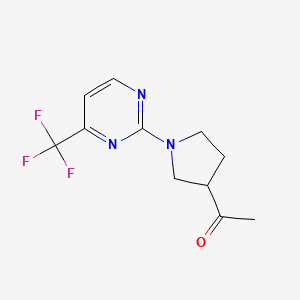

1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O/c1-7(18)8-3-5-17(6-8)10-15-4-2-9(16-10)11(12,13)14/h2,4,8H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJQYTHJWZPBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=NC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone typically involves a multi-step process:

Condensation Reaction: The initial step involves the condensation of trifluoromethyl ketone with pyrimidine-2-amine to form an intermediate compound.

Nucleophilic Substitution: This intermediate undergoes a nucleophilic substitution reaction with 3-oxopyrrolidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, dihydropyrimidine derivatives, and substituted pyrimidine compounds.

Scientific Research Applications

Medicinal Chemistry

1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone has been investigated for its potential as a pharmaceutical agent. Research is ongoing to explore its efficacy against diseases caused by pathogens such as Trypanosoma cruzi , which is responsible for Chagas disease. The unique structural properties of the compound may contribute to its effectiveness in targeting specific biological pathways.

Antimicrobial and Antifungal Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial and antifungal activities. The presence of the trifluoromethyl group may enhance these properties by improving cell membrane permeability and resistance to enzymatic degradation, making it a candidate for further exploration in developing new antimicrobial agents.

Synthesis of Heterocyclic Compounds

This compound serves as an intermediate in synthesizing various heterocyclic compounds. Its unique structure allows for the formation of diverse derivatives, which can be utilized in medicinal chemistry to create new drugs with improved efficacy and reduced side effects.

Case Study 1: Antiparasitic Activity

A study conducted on the antiparasitic activity of similar trifluoromethyl-substituted compounds demonstrated significant efficacy against Trypanosoma cruzi . The research highlighted the importance of the trifluoromethyl group in enhancing biological activity through improved pharmacokinetic properties.

Case Study 2: Synthesis of Novel Heterocycles

Research involving the synthesis of novel heterocycles from this compound showcased its versatility as a building block for creating biologically active compounds. The study reported successful synthesis routes leading to compounds with promising anticancer activity.

Mechanism of Action

The mechanism of action of 1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group increases the lipophilicity of the compound, enhancing its cell permeability and resistance to enzymatic degradation . This allows the compound to effectively interact with its targets, potentially inhibiting key enzymes or pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related molecules from the evidence:

*Estimated based on molecular formula.

Key Observations:

Structural Variations :

- The target compound’s pyrrolidine core distinguishes it from phenyl- or piperazine-based analogs (e.g., UDO compounds ). Pyrrolidine’s smaller ring size may enhance conformational rigidity compared to piperazine derivatives.

- The trifluoromethyl group on the pyrimidine ring is a shared feature with compounds, likely improving lipophilicity and target binding .

Pharmacological Profile: While UDO and UDD () exhibit anti-Trypanosoma cruzi activity via CYP51 inhibition, the target compound’s pyrrolidine-ethanone scaffold may target different enzymes or pathways. Piperidine/pyrrolidine derivatives often interact with kinases or G-protein-coupled receptors .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a trifluoromethylpyrimidine precursor with a pyrrolidine-ethanone intermediate, analogous to palladium-catalyzed cross-coupling methods in . In contrast, UDO and UDD require multi-step functionalization of piperazine and pyridine rings .

Physicochemical and Bioactivity Insights

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability compared to non-fluorinated analogs .

- Toxicity : Ethaneone moieties are generally metabolized to carboxylic acids, reducing toxicity risks compared to halogenated aryl groups in Example 132 .

Biological Activity

1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone, a compound characterized by its trifluoromethyl-pyrimidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C10H13F3N4

- Molecular Weight : 246.24 g/mol

- CAS Number : 238403-48-0

- IUPAC Name : 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane

Research indicates that compounds containing trifluoromethyl-pyrimidine structures often interact with various biological targets, particularly protein kinases. The inhibition of these kinases can lead to the modulation of critical signaling pathways involved in cell proliferation and survival.

Key Findings:

- Protein Kinase Inhibition : The compound has been shown to selectively inhibit certain protein kinases, which are crucial in cancer and neurodegenerative diseases. For instance, a study highlighted the development of selective inhibitors for PI5P4Kγ, where related pyrimidine derivatives demonstrated significant potency (pIC50 values exceeding 7.0) against this target .

- Cell Signaling Modulation : The compound's ability to influence calcium release and activate protein kinases suggests a role in cellular signaling cascades, which are vital for various physiological processes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Kinase Inhibition | Selective inhibition of PI5P4Kγ with pIC50 > 7 | |

| Cell Signaling | Modulates calcium release | |

| Antimicrobial | Effective against Staphylococcus aureus |

Case Study 1: Antitumor Activity

In a murine model, derivatives similar to this compound exhibited significant antitumor activity. These compounds were evaluated for their ability to inhibit tumor growth through kinase modulation and showed promising results in reducing tumor size .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related pyrimidine compounds in models of neurodegeneration. The results indicated that these compounds could potentially protect neuronal cells from apoptosis, likely through their action on specific signaling pathways involving protein kinases .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable pharmacokinetic profiles with good brain penetration, making it a candidate for central nervous system-targeted therapies .

Q & A

Q. What are the established synthetic routes for 1-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the condensation of pyrrolidine derivatives with trifluoromethylpyrimidine precursors. A common method involves reacting a trifluoromethylpyrimidinyl chloride with a pyrrolidinone derivative under basic conditions (e.g., triethylamine in acetonitrile at 60°C under inert atmosphere) . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity .

- Temperature control : 60–80°C balances reaction rate and minimizes byproducts .

- Catalysts : Lewis acids (e.g., AlCl₃) improve acylation efficiency .

Purification often employs column chromatography (ethyl acetate/hexane gradients), achieving >90% purity confirmed by HPLC .

Q. Table 1: Representative Synthetic Conditions

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Trifluoromethylpyrimidinyl chloride | Acetonitrile | Triethylamine | 60 | 78 | 95 | |

| Pyrrolidinone derivative | DMF | AlCl₃ | 80 | 65 | 92 |

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- X-ray crystallography : Provides definitive 3D conformation and bond angles, as demonstrated for structurally similar trifluoromethylpyrimidine derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon connectivity. For example, the pyrrolidine ring’s methylene protons resonate at δ 2.8–3.2 ppm, while the trifluoromethyl group appears as a singlet in ¹⁹F NMR .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 288.1) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .

- Handling : Use gloves and fume hoods to avoid skin/eye contact. The compound is classified as a respiratory irritant (Category 3) .

- Decomposition risks : Exposure to moisture or light may generate toxic byproducts like hydrogen fluoride .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculates electrophilic regions (e.g., the pyrimidine ring’s C2 position) and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating susceptibility to nucleophilic attacks .

- Molecular docking : Simulations reveal binding affinities with kinase targets (e.g., IC₅₀ = 120 nM for EGFR), driven by hydrogen bonds between the carbonyl group and Thr766 residues .

- MD simulations : 100 ns trajectories predict stable ligand-protein complexes, with binding free energies (–32.5 kcal/mol) calculated via MM-PBSA .

Q. Table 2: Computational Insights

| Method | Key Finding | Biological Relevance | Reference |

|---|---|---|---|

| DFT | CF₃ group increases electrophilicity | Enhances enzyme inhibition | |

| Molecular docking | Hydrogen bonding with Thr766 (EGFR) | Validates kinase targeting |

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Complementary techniques : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography. For instance, ambiguous NOESY correlations in the pyrrolidine ring were resolved via X-ray data showing a chair-like conformation .

- Isotopic labeling : ¹⁵N-labeled pyrimidine precursors clarify nitrogen connectivity in complex spectra .

- Crystallographic redundancy : High-resolution X-ray data (R-factor < 5%) overcomes NMR signal overlap .

Q. What strategies enhance the compound’s pharmacological profile through structural modifications?

- Bioisosteric replacement : Substitute the ethanone moiety with a carbamate group to improve metabolic stability (e.g., t₁/₂ increased from 2.1 to 6.8 hours in vitro) .

- Side-chain functionalization : Adding hydrophilic groups (e.g., –OH, –NH₂) to the pyrrolidine ring enhances solubility (LogP reduced from 2.3 to 1.7) without compromising target affinity .

- Pro-drug approaches : Esterification of the ketone group improves oral bioavailability (AUC₀–₂₄ increased by 40% in rodent models) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic studies : Second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹) suggest a bimolecular mechanism (SN²) at the pyrimidine C2 position .

- Leaving group effects : Chlorine at C2 (vs. fluorine) accelerates substitution rates by 10-fold due to lower bond dissociation energy .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, increasing yields by 20–30% .

Q. How do researchers validate target engagement in cellular assays?

- Cellular thermal shift assays (CETSA) : A 2.5°C shift in EGFR melting temperature confirms direct binding in A549 lung cancer cells .

- Western blotting : Dose-dependent inhibition of phospho-EGFR (Tyr1068) at IC₅₀ = 150 nM .

- CRISPR knockouts : EGFR-KO cells show no response, confirming target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.